2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone
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Overview
Description
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone typically involves the reaction of 2-mercaptobenzoxazole with 4-hydroxy-2-methylacetophenone under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The benzoxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzoxazole moiety can intercalate with DNA, while the hydroxy and thio groups may form hydrogen bonds or covalent interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylthio)acetophenone
- 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone
- 2-(1,3-Benzoxazol-2-ylthio)-1-(4-methylphenyl)ethanone
Uniqueness
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds.
Properties
CAS No. |
401819-95-2 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C16H13NO3S/c1-10-8-11(18)6-7-12(10)14(19)9-21-16-17-13-4-2-3-5-15(13)20-16/h2-8,18H,9H2,1H3 |
InChI Key |
MVRNSYUDKBGNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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